molecular formula C18H14ClIN2O2 B4895404 3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione

Cat. No. B4895404
M. Wt: 452.7 g/mol
InChI Key: RSZSBERATLTXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole derivatives. It is commonly referred to as CEP-28122 and is known for its potential use in cancer treatment.

Mechanism of Action

CEP-28122 works by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell growth and survival. By inhibiting CK2, CEP-28122 disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CEP-28122 has been found to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of CEP-28122 is its potential use in combination with other cancer treatments, which could enhance their effectiveness. However, its limitations include the need for further research to determine its optimal dosage and administration route, as well as its potential side effects in humans.

Future Directions

Future research on CEP-28122 could focus on optimizing its dosing and administration, as well as exploring its potential use in combination with other cancer treatments. Additionally, further studies could investigate its potential efficacy in treating other types of cancer and its long-term effects on the body.
In conclusion, CEP-28122 is a synthetic compound that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves inhibiting the activity of the protein kinase CK2, disrupting the signaling pathways that promote cancer cell growth and survival. While further research is needed to determine its optimal dosage and administration, as well as its potential side effects in humans, CEP-28122 has the potential to be a valuable addition to cancer treatment options.

Synthesis Methods

CEP-28122 is synthesized through a multi-step process that involves the reaction of 4-iodoaniline with ethyl 4-oxo-2-butenoate, followed by cyclization with 3-chloro-1,2-dioxo-4,5-diphenylpyrrole. The final product is obtained through the reduction of the nitro group using palladium on carbon.

Scientific Research Applications

CEP-28122 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and pancreatic cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. CEP-28122 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination.

properties

IUPAC Name

3-chloro-4-(4-ethylanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClIN2O2/c1-2-11-3-7-13(8-4-11)21-16-15(19)17(23)22(18(16)24)14-9-5-12(20)6-10-14/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZSBERATLTXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-ethylanilino)-1-(4-iodophenyl)pyrrole-2,5-dione

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